molecular formula C12H13NOS2 B4794786 4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide

4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide

Cat. No. B4794786
M. Wt: 251.4 g/mol
InChI Key: UQZGRDSSKKTDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide is not yet fully understood. However, it has been found to interact with specific receptors in the body, including the GABA-A receptor and the cannabinoid receptor. This interaction results in the modulation of neurotransmitter activity, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide has been found to have various biochemical and physiological effects. It has been shown to have antitumor and anti-inflammatory properties, as well as the ability to modulate glucose metabolism. Additionally, it has been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide is its potential as a therapeutic agent for various diseases. Additionally, it has been found to have low toxicity, making it a safer alternative to other drugs. However, one of the limitations of this compound is its limited solubility, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of 4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide. One potential direction is further research into its mechanism of action to better understand how it interacts with specific receptors in the body. Additionally, more studies are needed to explore its potential as a therapeutic agent for various diseases. Finally, research into improving its solubility could lead to its use in a wider range of lab experiments.
Conclusion
In conclusion, 4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide is a chemical compound that has been studied extensively in scientific research. Its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology, make it an important compound to study. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent for various diseases.

Scientific Research Applications

4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide has been studied in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been studied for its potential use as an anticonvulsant, anxiolytic, and antidepressant agent.

properties

IUPAC Name

4,5-dimethyl-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-8-9(2)16-7-11(8)12(14)13-6-10-4-3-5-15-10/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZGRDSSKKTDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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